2-(5-Methyl-2-thienyl)ethanol
Overview
Description
“2-(5-Methyl-2-thienyl)ethanol” is a derivative of thiophene . Thiophene is a heterocyclic compound with a five-membered ring, consisting of four carbon atoms and a sulfur atom . The compound “2-(5-Methyl-2-thienyl)ethanol” is often used as an important intermediate in organic synthesis . It can be used to prepare compounds with fluorescent properties, which are widely used in the fields of light-emitting diodes (LEDs), organic solar cells, sensors, and other electronic fields .
Molecular Structure Analysis
The molecular structure of “2-(5-Methyl-2-thienyl)ethanol” consists of a thiophene ring attached to an ethanol group . The molecular formula is C6H8OS , and the average molecular weight is 128.192 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(5-Methyl-2-thienyl)ethanol” include a density of 1.153 g/mL at 25 °C (lit.), a boiling point of 108-109 °C/13 mmHg (lit.), and a flash point of 214°F . It is slightly soluble in water . The refractive index is n20/D 1.551 (lit.) .Scientific Research Applications
Photochromism in Mixed Crystals
- Application : Studies on mixed crystals containing diarylethenes, including derivatives of 2-thienyl ethanol, reveal their potential in creating materials that change color under different illumination wavelengths. This has implications for developing advanced photoresponsive materials.
- Source : Takami, Kuroki, and Irie (2007) in the Journal of the American Chemical Society investigated the photochromism of mixed crystals containing various diarylethene derivatives, demonstrating different color changes under specific light wavelengths Takami, Kuroki, & Irie, 2007.
Electropolymerization in Ethanol Medium
- Application : The electropolymerization of 2,5-di-(-2-thienyl)-pyrrole, closely related to 2-thienyl ethanol, in ethanol has shown potential in creating electroactive films. This is significant in the development of conductive polymers.
- Source : A study by Brillas et al. (2000) in Electrochimica Acta detailed the electropolymerization process and its outcomes, showcasing the production of electroactive films Brillas et al., 2000.
Synthesis and Luminescence Properties
- Application : Research on derivatives of dihydrobenzoacridinone, including those with 2-thienyl ethanol structures, highlights their absorption and luminescence properties. This is relevant for applications in photoluminescent materials.
- Source : Kozlov et al. (2014) in the Russian Journal of Applied Chemistry explored these properties, indicating potential uses in optical materials Kozlov et al., 2014.
Safety And Hazards
The compound may be irritating to the eyes, skin, and respiratory tract . During handling, it is advised to avoid inhalation, contact with skin and eyes, and prolonged exposure . It should be stored in a well-ventilated place and kept cool . In case of disposal, it should be done according to local regulations .
properties
IUPAC Name |
2-(5-methylthiophen-2-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10OS/c1-6-2-3-7(9-6)4-5-8/h2-3,8H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEPFPYTAXOPFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-2-thienyl)ethanol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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